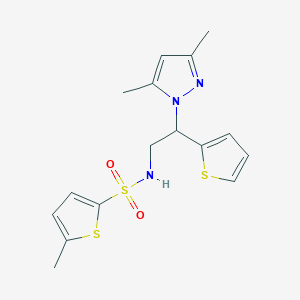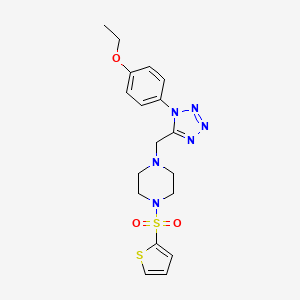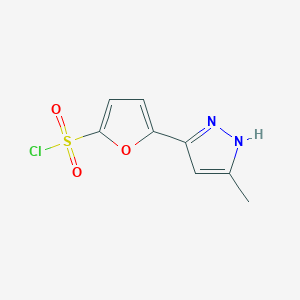
Tert-butyl 3-amino-3-(methoxymethyl)azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-amino-3-(methoxymethyl)azetidine-1-carboxylate is a chemical compound with the CAS Number: 1782319-98-5 . It has a molecular weight of 216.28 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H20N2O3/c1-9(2,3)15-8(13)12-5-10(11,6-12)7-14-4/h5-7,11H2,1-4H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a storage temperature of 4 degrees Celsius . and is in liquid form .Aplicaciones Científicas De Investigación
Synthesis and Molecular Structure
Tert-butyl 3-amino-3-(methoxymethyl)azetidine-1-carboxylate serves as a precursor for various synthetic processes and studies in organic chemistry. For instance, it is utilized in the study of new classes of foldamer based on aza/α-dipeptide oligomerization, highlighting its role in advancing the understanding of molecular conformations and interactions through intermolecular hydrogen bonding (Abbas et al., 2009).
Chemical Synthesis and Derivatives
This compound is pivotal in the synthesis of a wide range of chemical structures. It has been instrumental in the development of methods for the synthesis of azetidine derivatives, which are valuable in medicinal chemistry and as intermediates in organic synthesis (Peterson et al., 1999). Additionally, methodologies for the synthesis of cis-3,5-disubstituted morpholine derivatives have been explored, underscoring the versatility of this compound in accessing novel chemical spaces (D’hooghe et al., 2006).
Application in Peptide Research
In peptide research, the compound is used for the synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids, providing a foundation for studying the influence of conformation on peptide activity. This application demonstrates its utility in the development of tools for biochemical and pharmaceutical research (Sajjadi & Lubell, 2008).
Advancements in Synthetic Methodologies
Advancements in synthetic methodologies involving this compound have been significant. For example, it is a key intermediate in the synthesis of biologically active compounds, demonstrating the compound's critical role in the development of new synthetic routes (Zhao et al., 2017). Furthermore, the synthesis of bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate illustrates the exploration of novel compounds accessing chemical spaces complementary to traditional ring systems, showcasing the innovative applications of this compound in organic synthesis (Meyers et al., 2009).
Safety and Hazards
Mecanismo De Acción
The compound’s pharmacokinetics, which include its absorption, distribution, metabolism, and excretion (ADME) properties, would be influenced by its chemical structure. For instance, the presence of the tert-butyl group could potentially increase its lipophilicity, which might enhance its ability to cross cell membranes. The methoxymethyl group could potentially be metabolized in the body, altering the compound’s distribution and excretion .
The compound’s action could also be influenced by various environmental factors. For example, factors such as pH could affect the compound’s ionization state and therefore its ability to interact with its targets. Temperature could influence the compound’s stability and its rate of reaction with its targets .
Propiedades
IUPAC Name |
tert-butyl 3-amino-3-(methoxymethyl)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-9(2,3)15-8(13)12-5-10(11,6-12)7-14-4/h5-7,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNVMTOHQYJWKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(COC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![{1-[2-(4-Chlorophenoxy)-5-fluorophenyl]ethyl}(methyl)amine hydrochloride](/img/structure/B2439208.png)

![N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)cyclohexanecarboxamide](/img/structure/B2439212.png)
![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1H-indole-2-carboxamide](/img/structure/B2439213.png)
![3-[(1S)-1-(4-Aminophenyl)ethyl]-1,1-dimethylurea](/img/structure/B2439216.png)


![2-((1-(4-chlorophenyl)-6-((1-phenylethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2439221.png)
![4-Chloro-2-(7-methoxy-5-pyridin-4-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2439224.png)
![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)urea](/img/structure/B2439225.png)
![Ethyl 2-(aminomethyl)-6-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B2439226.png)


![3-[[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile](/img/structure/B2439230.png)
